molecular formula C16H16INO2 B4208809 N-(3-iodophenyl)-2-(2-methylphenoxy)propanamide

N-(3-iodophenyl)-2-(2-methylphenoxy)propanamide

Cat. No.: B4208809
M. Wt: 381.21 g/mol
InChI Key: RBDIGJBLKANUDS-UHFFFAOYSA-N
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Description

N-(3-iodophenyl)-2-(2-methylphenoxy)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an iodophenyl group and a methylphenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-iodophenyl)-2-(2-methylphenoxy)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-iodoaniline and 2-methylphenol.

    Formation of Intermediate: The 3-iodoaniline is reacted with a suitable acylating agent to form an intermediate amide.

    Coupling Reaction: The intermediate amide is then coupled with 2-methylphenol under specific conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

    Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-iodophenyl)-2-(2-methylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as sodium iodide in acetone (Finkelstein reaction) can facilitate substitution reactions.

Major Products Formed:

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Amines or other reduced forms.

    Substitution Products: Compounds with different functional groups replacing the iodine atom.

Scientific Research Applications

N-(3-iodophenyl)-2-(2-methylphenoxy)propanamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.

    Biological Studies: The compound is used in biological assays to study its effects on various biological targets.

    Material Science: It is investigated for its properties in the development of new materials with specific functionalities.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)-2-(2-methylphenoxy)propanamide involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: It may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to desired biological outcomes.

Comparison with Similar Compounds

  • N-(3-bromophenyl)-2-(2-methylphenoxy)propanamide
  • N-(3-chlorophenyl)-2-(2-methylphenoxy)propanamide
  • N-(3-fluorophenyl)-2-(2-methylphenoxy)propanamide

Comparison:

  • Halogen Variations: The presence of different halogens (iodine, bromine, chlorine, fluorine) in the phenyl group can influence the compound’s reactivity and biological activity.
  • Unique Properties: N-(3-iodophenyl)-2-(2-methylphenoxy)propanamide is unique due to the larger atomic size and higher reactivity of iodine compared to other halogens, which can affect its chemical behavior and interactions.

Properties

IUPAC Name

N-(3-iodophenyl)-2-(2-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO2/c1-11-6-3-4-9-15(11)20-12(2)16(19)18-14-8-5-7-13(17)10-14/h3-10,12H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDIGJBLKANUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)NC2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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